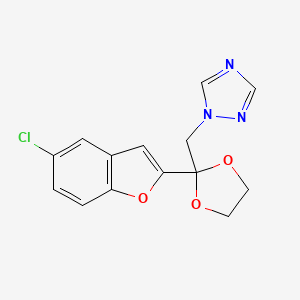
N-(E)-Caffeoyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-Caffeoyl-glycine is a naturally occurring compound that belongs to the class of phenolic acids. It is a derivative of caffeic acid and glycine, and it is known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(E)-Caffeoyl-glycine can be synthesized through the esterification of caffeic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound by introducing the necessary biosynthetic pathways.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of this compound can yield dihydrocaffeoyl-glycine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeoyl-glycine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in protecting cells from oxidative stress and inhibiting the growth of cancer cells.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its health benefits.
Mechanism of Action
N-(E)-Caffeoyl-glycine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Comparison with Similar Compounds
N-(E)-Caffeoyl-glycine is similar to other caffeic acid derivatives such as chlorogenic acid and rosmarinic acid. it is unique in its combination with glycine, which may enhance its bioavailability and specific biological activities. Similar compounds include:
Chlorogenic Acid: Found in coffee and known for its antioxidant properties.
Rosmarinic Acid: Found in rosemary and other herbs, with anti-inflammatory and antimicrobial activities.
Caffeic Acid: The parent compound, widely studied for its health benefits.
This compound stands out due to its specific structure and the presence of glycine, which may confer additional biological effects.
Properties
CAS No. |
70120-43-3 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
InChI Key |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


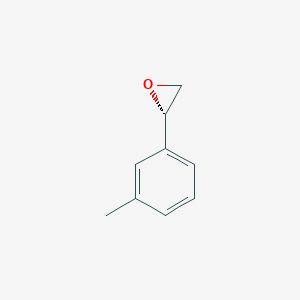

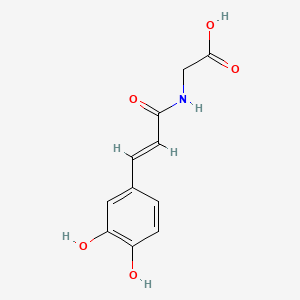
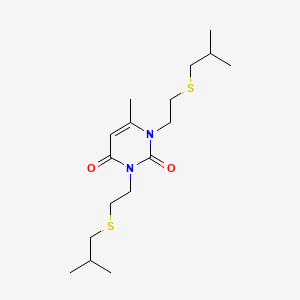
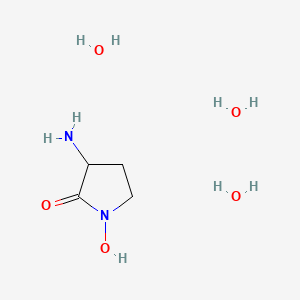
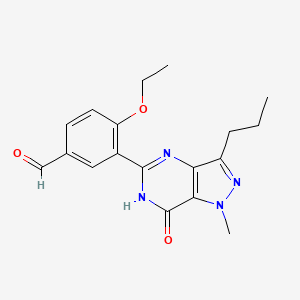
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)


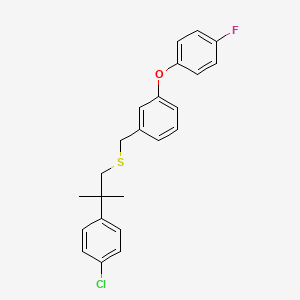
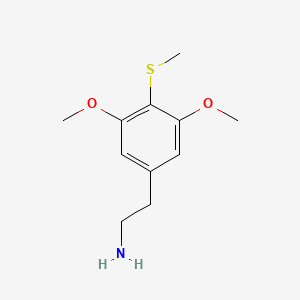
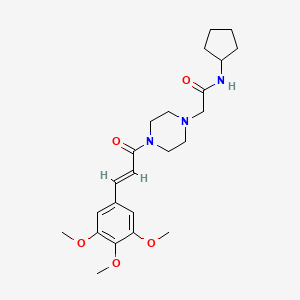
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
